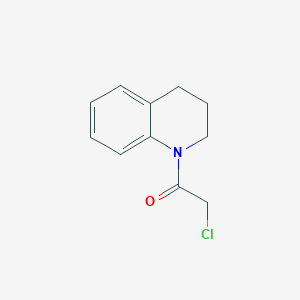

2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46182. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6H,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCLPENRFAHENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286493 | |

| Record name | 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28668-58-8 | |

| Record name | 28668-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS number

An In-depth Technical Guide to 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, synthesis, core reactivity, and applications, with a focus on its role as a versatile building block for constructing complex molecular architectures. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights, including detailed experimental protocols and safety guidelines. The inherent reactivity of the α-chloroacetyl group, coupled with the privileged dihydroquinoline scaffold, makes this compound a valuable precursor for a wide range of biologically active molecules.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, identified by CAS number 28668-58-8 , belongs to the class of α-halo ketones.[1] This molecular structure is of significant interest in medicinal chemistry for two primary reasons. First, the 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold," a structural framework known to bind to multiple biological targets, leading to diverse pharmacological activities.[2] Second, the molecule possesses a highly reactive chloroacetyl group. The chlorine atom, being a good leaving group adjacent to an electron-withdrawing carbonyl, renders the α-carbon highly electrophilic and susceptible to nucleophilic substitution.[3]

This dual functionality makes this compound an invaluable intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[3][4] Its utility lies in its ability to readily couple with various nucleophiles (amines, thiols, etc.), enabling the systematic construction of compound libraries for screening and lead optimization in drug discovery programs.[3]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 28668-58-8 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO | Calculated |

| Molecular Weight | 209.67 g/mol | Calculated |

| Appearance | Typically a solid (crystalline or powder) | [2] |

| Solubility | Generally soluble in organic solvents (e.g., DCM, Ethanol) | [2] |

Caption: Chemical Structure of this compound.

Synthesis and Mechanistic Rationale

The most common and efficient method for preparing this compound is through the N-acylation of 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride.

Reaction: 1,2,3,4-Tetrahydroquinoline + Chloroacetyl Chloride → this compound

Causality Behind Experimental Choices:

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge this acid. Without the base, the HCl would protonate the nitrogen atom of the starting material, rendering it non-nucleophilic and halting the reaction.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Caption: General workflow for the synthesis of the title compound.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is anchored in the electrophilicity of the α-carbon of the chloroacetyl group.[3] This makes it an ideal substrate for Sₙ2 reactions with a wide array of nucleophiles.

-

Pharmaceutical Intermediate: The molecule serves as a scaffold for developing new pharmaceuticals.[2] By reacting it with various amines, thiols, alcohols, or other nucleophilic agents, chemists can rapidly generate a diverse library of novel quinoline derivatives. These derivatives can then be screened for biological activity against targets such as enzymes or receptors.[2][4]

-

Precursor for Heterocyclic Chemistry: The α-amino ketones formed from reactions with primary amines can be used as precursors for synthesizing more complex nitrogen-containing heterocycles, which are a cornerstone of medicinal chemistry.[3]

-

Covalent Modifiers: The reactive chloroacetyl group can act as a warhead to form covalent bonds with nucleophilic residues, such as cysteine, in the active site of target proteins. This strategy is employed in the design of irreversible inhibitors.

Experimental Protocols

The following protocols are provided as representative examples. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6]

Protocol 5.1: Synthesis of this compound

-

Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure title compound.

Protocol 5.2: Representative Nucleophilic Substitution with a Primary Amine

-

Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask.

-

Addition of Reactants: Add the desired primary amine (1.1 eq) and a base such as potassium carbonate or triethylamine (1.5 eq) to the solution.

-

Reaction: Heat the mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product via column chromatography to obtain the desired α-amino ketone derivative.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the amide carbonyl.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with care.

| Precaution Category | Guideline | Citation |

| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-impermeable gloves. | [5][7] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. | [5][6] |

| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. | [5][7] |

| First Aid (Skin Contact) | Immediately wash off with soap and plenty of water. Remove contaminated clothing. | [5][8] |

| First Aid (Eye Contact) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. | [5][7] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [5][7] |

| Storage | Store in a cool, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed. | [7] |

Conclusion

This compound is a strategically important chemical intermediate. Its value is derived from the combination of a biologically relevant dihydroquinoline scaffold and a highly tractable electrophilic chloroacetyl handle. This structure facilitates the straightforward synthesis of diverse and complex molecules, making it an indispensable tool for researchers and scientists in the field of drug discovery and synthetic organic chemistry. Adherence to rigorous synthesis, purification, and safety protocols is paramount to leveraging its full potential.

References

- Echemi. (n.d.). 2-CHLORO-1-(2,2,4-TRIMETHYL-3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE.

- Echemi. (n.d.). 2-CHLORO-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE Safety Data Sheets.

- Echemi. (n.d.). 2-CHLORO-1-(2,2,4-TRIMETHYL-3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE Safety Data Sheets.

- ChemicalBook. (2023). 2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-ethanone.

- Flinn Scientific. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-CHLORO-1-(2,2,4-TRIMETHYL-3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE.

- EvitaChem. (n.d.). Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687).

- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone.

- Sigma-Aldrich. (n.d.). 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one.

- Dakenchem. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.

- Sigma-Aldrich. (n.d.). 1-(3,4-dihydro-2h-quinolin-1-yl)-2-(2,4,6-trichloro-phenoxy)-ethanone.

- Glentham Life Sciences. (n.d.). 2-Chloro-1-(2, 2, 4-trimethyl-3, 4-dihydro-2H-quinolin-1-yl)-ethanone, min 95%, 1 gram.

- Gothwal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Kim, J. N., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-3',4'-dihydroxyacetophenone. PubChem.

- Khan, I., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central.

- ResearchGate. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Request PDF.

- Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.

- Gothwal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- Al-Ostath, A. I. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ScienceDirect.

Sources

- 1. 2-CHLORO-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE | 28668-58-8 [chemicalbook.com]

- 2. Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687) [evitachem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. ankom.com [ankom.com]

- 8. 2-CHLORO-1-(2,2,4-TRIMETHYL-3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE | 14036-98-7 [amp.chemicalbook.com]

2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone molecular weight

An In-depth Technical Guide to 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Properties, Synthesis, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The compound integrates a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in numerous bioactive agents, with a reactive α-chloro-N-acyl functional group. This unique combination renders it a powerful intermediate for constructing more complex molecular architectures and for its potential application as a covalent probe in chemical biology. This document details its physicochemical properties, provides a robust, mechanistically-grounded synthesis protocol, explores its key chemical reactions, outlines standard analytical characterization techniques, and summarizes critical safety and handling information.

Introduction: A Molecule of Strategic Importance

In the landscape of drug discovery and synthetic chemistry, the development of novel molecular entities often relies on the strategic use of versatile chemical building blocks. This compound (herein referred to as CDQE) emerges as such a scaffold. Its structure is a deliberate amalgamation of two key motifs:

-

The 3,4-Dihydroquinoline (Tetrahydroquinoline) Core: This heterocyclic system is a foundational component in a wide array of pharmaceuticals and natural products, prized for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space.

-

The α-Chloroacetyl Group: This functionality serves as a potent electrophilic "warhead." The presence of a chlorine atom alpha to a carbonyl group creates a highly reactive site, susceptible to nucleophilic attack.[1] This feature is the cornerstone of its utility as a synthetic intermediate.

The strategic value of CDQE lies in its ability to act as a bridge, allowing chemists to readily introduce the tetrahydroquinoline core onto other molecules or to use it as a starting point for further elaboration. Its reactivity profile suggests significant applications in the synthesis of compound libraries for screening and in the design of targeted covalent inhibitors, a rapidly growing area in drug development.

Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is a prerequisite for its effective use in a research setting. The key identifiers and properties of CDQE are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 28668-58-8 | [2] |

| Molecular Formula | C₁₁H₁₂ClNO | [2][3] |

| Molecular Weight | 209.67 g/mol | [2][3] |

| Appearance | Typically an off-white to light yellow solid | Inferred |

| Structure |  | N/A |

Synthesis Protocol and Mechanistic Rationale

The most direct and efficient synthesis of CDQE is achieved through the N-acylation of 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride. This protocol is based on a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of CDQE

-

Reagent Preparation: In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Reaction Setup: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,2,3,4-tetrahydroquinoline) is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield pure CDQE.

Causality and Experimental Insight

-

Choice of Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A tertiary amine base (like TEA) is essential to neutralize this acid, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent Selection: Anhydrous DCM is an ideal solvent as it is aprotic (will not react with the highly reactive chloroacetyl chloride) and effectively dissolves both the starting materials and the product.

-

Temperature Control: The initial cooling to 0 °C is crucial for controlling the exothermicity of the acylation reaction, minimizing the formation of potential side products.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of CDQE.

Chemical Reactivity and Synthetic Utility

The synthetic power of CDQE is derived almost entirely from the electrophilic carbon of the chloroacetyl group. The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups.

-

Reaction with Amines: Primary or secondary amines readily displace the chloride to form α-amino ketones, which are valuable precursors for various nitrogen-containing heterocycles.

-

Reaction with Thiols: Thiols react to form thioethers. This specific reaction is of high importance in chemical biology, as the thiol side chain of cysteine residues in proteins can be targeted for covalent modification. A related compound is noted as an electrophilic fragment for targeting cysteines.

-

Reaction with Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form α-ether ketones.

Key Reactivity Pathways Diagramdot

Sources

2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

This compound, identified by CAS Number 28668-58-8, is a synthetically valuable organic compound that merges the established pharmacological importance of the 1,2,3,4-tetrahydroquinoline scaffold with the versatile reactivity of an α-halo ketone functional group.[1] This unique combination renders it a powerful bifunctional electrophile, serving as a cornerstone intermediate for the construction of complex heterocyclic systems and as a reactive handle for derivatizing molecules of interest in medicinal chemistry.

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of this compound. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage its unique characteristics for the design and synthesis of novel molecular entities.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 28668-58-8 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO | [1] |

| Molecular Weight | 209.67 g/mol | [1] |

| Canonical Name | This compound | [2] |

| Synonyms | 1-(Chloroacetyl)-1,2,3,4-tetrahydroquinoline | N/A |

| Appearance | Typically a solid at room temperature (Predicted) | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and poorly soluble in water. | N/A |

Molecular Structure and Chemical Reactivity

The synthetic utility of this compound stems from its nature as an α-halo ketone, which possesses two primary electrophilic sites.[3]

-

The α-Carbon: The carbon atom adjacent to the carbonyl group and bearing the chlorine atom is highly activated towards nucleophilic attack. The strong electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the chlorine an excellent leaving group in SN2 reactions.[3][4]

-

The Carbonyl Carbon: The carbonyl carbon itself is electrophilic and can be attacked by strong nucleophiles, though reactions at the α-carbon are typically more facile.

This dual reactivity makes it a versatile precursor for a wide range of chemical transformations.

Key Reaction Pathways

The primary reaction pathways involve nucleophilic substitution at the α-carbon. This reactivity is fundamental to its role as a building block.

-

Reaction with Amines: It readily reacts with primary and secondary amines to yield α-amino ketones, which are crucial intermediates for synthesizing nitrogen-containing heterocycles and other biologically active molecules.[4]

-

Reaction with Thiols: Reaction with thiols or thiourea provides a straightforward route to thioethers and thiazoles, respectively, which are common motifs in pharmaceutical compounds.[5][6]

-

Precursor to Heterocycles: Its bifunctional nature is expertly exploited in the synthesis of various heterocycles. For example, condensation reactions with appropriate partners can lead to the formation of pyrroles, thiazoles, and other complex ring systems.[3][5]

Caption: Key reaction pathways of the title compound.

Synthesis and Experimental Protocols

The most direct and common synthesis of this compound is the N-acylation of 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride.

Standard N-Acylation Protocol

This protocol describes a robust method for laboratory-scale synthesis. The causality behind the choice of reagents is critical: a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is used to scavenge the hydrochloric acid byproduct. This prevents the protonation of the starting amine, which would render it unreactive, and avoids competition with the primary nucleophile (the tetrahydroquinoline). An aprotic solvent like dichloromethane (DCM) is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

Step-by-Step Methodology:

-

Preparation: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure title compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Caption: Workflow for the synthesis of the title compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral characteristics can be reliably predicted based on its constituent functional groups.[7]

| Technique | Expected Characteristics |

| ¹H NMR | ~7.0-7.5 ppm: Multiplets corresponding to the 4 aromatic protons on the benzene ring of the quinoline system. ~3.8-4.2 ppm: A singlet for the 2 protons of the -CH₂Cl group. ~3.6-3.9 ppm & ~2.7-3.0 ppm: Triplets or multiplets for the methylene protons (-NCH₂- and -CH₂-) of the tetrahydroquinoline ring. |

| ¹³C NMR | ~165-170 ppm: Carbonyl carbon (C=O) of the amide. ~125-140 ppm: Aromatic carbons. ~40-50 ppm: Methylene carbon attached to chlorine (-CH₂Cl). ~25-45 ppm: Aliphatic carbons of the tetrahydroquinoline ring. |

| IR Spectroscopy | ~1650-1680 cm⁻¹: Strong C=O stretch (amide I band). ~2850-3000 cm⁻¹: C-H stretching of aliphatic and aromatic groups. ~1600 cm⁻¹: C=C stretching of the aromatic ring. ~700-800 cm⁻¹: C-Cl stretch. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak at m/z ≈ 209. Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 211 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom (³⁵Cl/³⁷Cl). |

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a strategic intermediate in the synthesis of potential therapeutic agents.

The Privileged Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is considered a "privileged scaffold" in medicinal chemistry.[8] This is due to its presence in numerous natural products and FDA-approved drugs, exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[9][10]

A Reactive Intermediate for Lead Generation

The title compound provides an efficient entry point to couple the desirable tetrahydroquinoline scaffold with other molecular fragments. The reactive chloroacetyl group allows chemists to:

-

Build Novel Heterocycles: Use it as a starting material for multi-step syntheses of complex, fused-ring systems.

-

Synthesize Amine and Thiol Derivatives: Create libraries of compounds by reacting it with diverse amines and thiols, enabling structure-activity relationship (SAR) studies. The introduction of chlorine-containing molecules is a well-established strategy in drug discovery, with over 250 FDA-approved drugs containing chlorine.[6][11]

-

Develop Covalent Probes: The electrophilic nature of the chloroacetyl group can be exploited to design targeted covalent inhibitors for specific enzymes or receptors.

Caption: Role as a central hub in drug discovery.

Safety, Handling, and Storage

As an α-halo ketone and a chlorinated organic compound, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[2]

-

Handling: Conduct all operations in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][12] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[13]

-

First Aid: In case of contact, follow standard first-aid measures. For skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move to fresh air.[2]

References

-

Wikipedia. α-Halo ketone. [Link]

-

Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6778–6888. [Link]

-

ProQuest. THE REACTION OF ALPHA-HALOKETONES WITH AMINES. [Link]

-

Pharmaffiliates. Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. [Link]

-

ACS Publications. The Reaction of 2-Aminopyridine with α-Halo Ketones. [Link]

-

ResearchGate. The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines | Request PDF. [Link]

-

Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

PubMed Central. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

-

PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

PubMed Central. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. [Link]

-

ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]

-

MDPI. methanone. [Link]

-

PubMed Central. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Examples. [Link]

Sources

- 1. 2-CHLORO-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE | 28668-58-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Introduction

This compound is a synthetic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of 1,2,3,4-tetrahydroquinoline, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of a reactive chloroacetyl group attached to the nitrogen atom of the dihydroquinoline ring system makes it a valuable intermediate for introducing various functionalities through nucleophilic substitution reactions.

The precise structural characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. Any ambiguity in its structure could lead to the formation of unintended products, compromising research outcomes and the development of new chemical entities. This guide provides a comprehensive, multi-technique approach to the unequivocal structure elucidation of this compound, grounded in the principles of modern analytical chemistry. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing not only the experimental protocols but also the rationale behind the interpretation of the resulting data.

Molecular Structure Overview

The target molecule consists of a 1,2,3,4-tetrahydroquinoline core, where the nitrogen atom at position 1 is acylated with a 2-chloroacetyl group. The systematic application of the analytical techniques described herein will confirm this connectivity and the overall molecular formula of C₁₁H₁₂ClNO.

Figure 1: Molecular structure of this compound.

Synthesis Pathway

The most common and direct synthesis of this compound involves the acylation of 1,2,3,4-tetrahydroquinoline with 2-chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Figure 2: General synthesis workflow for the target compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Base Addition: Add a base, such as triethylamine or pyridine, to the solution.

-

Acylation: Add 2-chloroacetyl chloride dropwise to the cooled solution with constant stirring.

-

Reaction: Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

A. ¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between neighboring protons.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | m | 4H | Aromatic-H | Protons on the benzene ring of the dihydroquinoline moiety. |

| ~4.2 | s | 2H | -CO-CH₂ -Cl | The methylene protons adjacent to the carbonyl and chlorine are deshielded. |

| ~3.8 | t | 2H | N-CH₂ -CH₂- | Methylene protons at position 2, adjacent to the nitrogen atom. |

| ~2.8 | t | 2H | -CH₂-CH₂ -Ar | Methylene protons at position 4, adjacent to the aromatic ring. |

| ~2.0 | p | 2H | -CH₂-CH₂ -CH₂- | Methylene protons at position 3, showing coupling to both adjacent methylene groups. |

B. ¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environments.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C =O | Carbonyl carbon of the amide group. |

| ~138-140 | Quaternary Ar-C | Quaternary carbon of the aromatic ring attached to the nitrogen. |

| ~125-130 | Ar-C H | Aromatic carbons bearing hydrogen atoms. |

| ~124 | Quaternary Ar-C | Quaternary carbon of the aromatic ring at the fusion point. |

| ~45 | N-C H₂- | Carbon at position 2, adjacent to the nitrogen. |

| ~42 | -CO-C H₂-Cl | Carbon of the chloroacetyl group. |

| ~27 | -CH₂-C H₂-Ar | Carbon at position 4. |

| ~23 | -CH₂-C H₂-CH₂- | Carbon at position 3. |

II. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z ≈ 209 and 211 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes.

-

High-Resolution Mass (HRMS): Calculated for C₁₁H₁₂³⁵ClNO: 209.0607. The experimentally determined mass should be within a few ppm of this value.

Key Fragmentation Pathways

Figure 3: Predicted key fragmentation pathways for the target compound in EI-MS.

-

Loss of Chlorine Radical: The molecular ion can lose a chlorine radical (•Cl) to form a cation at m/z 174.

-

Loss of Chlormethyl Radical: Cleavage of the N-acyl bond can result in the loss of a chlormethyl radical (•CH₂Cl) to form an acylium ion at m/z 160.

-

Loss of Carbon Monoxide: The fragment at m/z 160 can subsequently lose carbon monoxide (CO) to yield an ion at m/z 132, corresponding to the dihydroquinolinium cation.

-

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the carbonyl carbon can generate the chloroacetyl cation at m/z 77 and 79 (due to chlorine isotopes).

III. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3050-3000 | Medium | Aromatic C-H | Stretching |

| ~2950-2850 | Medium | Aliphatic C-H | Stretching |

| ~1660 | Strong | Amide C=O | Stretching |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C | Stretching |

| ~1350 | Medium | C-N | Stretching |

| ~750 | Strong | C-Cl | Stretching |

The strong absorption band around 1660 cm⁻¹ is particularly diagnostic for the presence of the tertiary amide carbonyl group.

Integrated Structure Elucidation Workflow

The confirmation of the structure of this compound is a process of accumulating and correlating evidence from multiple analytical techniques.

Figure 4: An integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the dihydroquinoline and chloroacetyl moieties. Mass spectrometry provides the molecular formula and corroborates the structure through predictable fragmentation patterns, notably the isotopic signature of chlorine. Infrared spectroscopy confirms the presence of key functional groups, especially the characteristic amide carbonyl. By integrating the data from these orthogonal techniques, an unambiguous and confident structural assignment can be made, ensuring the quality and reliability of this important chemical intermediate for research and development.

References

A Comprehensive Technical Guide to 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the synthetic intermediate, 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone. Moving beyond a simple datasheet, this document elucidates the strategic importance of this molecule in medicinal chemistry, detailing its synthesis, chemical reactivity, and potential as a scaffold for novel therapeutic agents. The information herein is curated to empower researchers in leveraging this versatile building block for the accelerated development of next-generation pharmaceuticals.

Compound Identification and Physicochemical Properties

The molecule at the core of this guide is unambiguously identified by its IUPAC name: This compound . It is also commonly referred to in chemical literature and supplier catalogs by its CAS Registry Number.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 28668-58-8 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO | [1] |

| Molecular Weight | 209.67 g/mol | [1] |

A detailed table of physicochemical properties, including melting point, boiling point, and solubility, would be included here based on experimental data, which is not fully available in the provided search results.

Strategic Synthesis: The Gateway to Novel Scaffolds

The synthesis of this compound is a critical first step in its utilization as a pharmaceutical intermediate. The most common and direct approach is the N-acylation of 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride. This reaction, while straightforward in principle, requires careful control of conditions to ensure high yield and purity.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution. The secondary amine of the 1,2,3,4-tetrahydroquinoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (scavenged by a base) yields the target amide. The presence of a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU), is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility.

Materials:

-

1,2,3,4-tetrahydroquinoline

-

Chloroacetyl chloride

-

Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)[2]

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a critical step to control the exothermic nature of the acylation reaction.[3]

-

Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous THF dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its chloroacetyl group. The presence of the chlorine atom alpha to the carbonyl group makes the methylene carbon highly electrophilic and susceptible to nucleophilic substitution.[4] This reactivity allows for the facile introduction of a wide array of functional groups, making it a versatile intermediate for the synthesis of diverse compound libraries.

This reactivity is the cornerstone of its application in drug discovery, enabling the synthesis of compounds with diverse biological activities. The tetrahydroquinoline core itself is a privileged scaffold in medicinal chemistry, known to be present in a wide range of biologically active compounds.[5][6][7][8][9][10]

Applications in Drug Discovery: A Scaffold for Innovation

While specific FDA-approved drugs directly derived from this compound are not prominently documented, the broader class of tetrahydroquinoline and N-acyl tetrahydroisoquinoline derivatives has shown significant therapeutic potential across various disease areas.[5][6][11][12] The chloroacetylated intermediate serves as a key building block for accessing these more complex and biologically active molecules.

Potential Therapeutic Areas:

-

Anticancer Agents: The tetrahydroquinoline nucleus is a feature in several compounds with demonstrated anticancer activity.[9][10]

-

Antimicrobial Agents: Derivatives of tetrahydroquinoline have been investigated for their antibacterial and antifungal properties.[7]

-

Neuroprotective Agents: Certain tetrahydroisoquinoline derivatives have shown promise in the context of neurodegenerative diseases.[5]

-

Antiviral Agents: The structural motif is also found in molecules with antiviral activity, including against HIV.[10]

The ability to readily diversify the molecule at the chloroacetyl position allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in lead optimization during drug development.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Skin: Wash immediately with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

-

Seek medical attention if irritation or other symptoms persist.

Conclusion: An Enabling Intermediate for Future Therapies

This compound is more than just a chemical reagent; it is a versatile platform for the construction of novel molecular architectures with significant therapeutic potential. Its straightforward synthesis and predictable reactivity make it an invaluable tool for medicinal chemists. By understanding its properties and leveraging its synthetic utility, researchers can accelerate the discovery and development of new drugs to address unmet medical needs. The tetrahydroquinoline scaffold, accessed through this key intermediate, will undoubtedly continue to be a fruitful area of investigation in the ongoing quest for innovative medicines.

References

-

Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. Available at: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

2-Chloro-1-(2, 2, 4-trimethyl-3, 4-dihydro-2H-quinolin-1-yl)-ethanone, min 95%, 1 gram. Aladdin Scientific. Available at: [Link]

-

synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

-

Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

acylation of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide 4 with... ResearchGate. Available at: [Link]

-

Acylation with chloroacetyl chloride. Reddit. Available at: [Link]

-

A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica. Available at: [Link]

-

N-Acylation of amines with acid chlorides: A review. Der Pharma Chemica. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

-

Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Available at: [Link]

-

methanone. Molbank. Available at: [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Letters in Drug Design & Discovery. Available at: [Link]

-

N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity. Available at: [Link]

-

Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Available at: [Link]

Sources

- 1. 2-CHLORO-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE | 28668-58-8 [chemicalbook.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. nbinno.com [nbinno.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datapdf.com [datapdf.com]

- 10. Progress in the Chemistry of Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable intermediate in drug discovery and organic synthesis. The document details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this key building block.

Introduction and Significance

This compound, also known as 1-(chloroacetyl)-1,2,3,4-tetrahydroquinoline, is a versatile bifunctional molecule. It incorporates the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry found in numerous biologically active compounds.[1] The presence of a reactive α-chloroacetamide functional group makes it an excellent electrophilic building block for introducing the tetrahydroquinoline moiety into larger molecules via nucleophilic substitution reactions.[2] This reactivity is frequently exploited in the synthesis of pharmaceutical agents, including potential inhibitors for various enzymes and protein degrader building blocks.[3][4] This guide offers a detailed examination of its synthesis through the N-acylation of 1,2,3,4-tetrahydroquinoline.

Reagents and Safety Imperatives

Successful and safe synthesis requires a thorough understanding of the properties and hazards of all reagents involved.

Reagent Overview

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Properties |

| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 | Nucleophile (Starting Material) | Colorless to yellowish liquid. Causes skin, eye, and respiratory irritation.[5] |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Electrophile (Acylating Agent) | Colorless to light yellow liquid with a pungent odor. Highly toxic, corrosive, and lachrymatory.[6][7] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base (HCl Scavenger) | Colorless liquid with a strong fishy odor. Flammable and corrosive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Colorless, volatile liquid. Suspected carcinogen.[8] |

Critical Safety Protocols

CAUTION: The synthesis of this compound involves highly hazardous materials. Strict adherence to safety protocols is mandatory.

-

Chloroacetyl Chloride: This substance is extremely corrosive, toxic by all routes of exposure, and a potent lachrymator (tear gas agent).[7][9][10] It reacts violently with water to produce hydrochloric acid and chloroacetic acid.[9] All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE) must include, at a minimum:

-

Splash-proof chemical goggles and a full-face shield.

-

Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

-

A flame-resistant lab coat and appropriate closed-toe footwear.

-

-

1,2,3,4-Tetrahydroquinoline: This compound is harmful and can cause irritation to the skin, eyes, and respiratory system.[5][11] Avoid inhalation of vapors and direct contact.

-

General Precautions: The reaction is exothermic and generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The use of a base (triethylamine) is essential to neutralize the HCl in situ. Ensure the reaction setup is equipped with a drying tube or an inert gas inlet to prevent moisture from entering the reaction vessel, which would hydrolyze the chloroacetyl chloride.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The core transformation is the N-acylation of the secondary amine of 1,2,3,4-tetrahydroquinoline with the highly reactive acyl chloride, chloroacetyl chloride. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.

-

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

-

Step 2: Reformation of Carbonyl and Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.

-

Step 3: Deprotonation: The resulting positively charged nitrogen is deprotonated by a base, in this case, triethylamine. The triethylamine scavenges the hydrogen chloride (HCl) formed, producing triethylammonium chloride and regenerating the neutral amide product. This final step is crucial as it drives the reaction to completion.

Caption: The nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of tetrahydroquinoline and tetrahydroisoquinoline derivatives.[12][13]

Materials and Equipment

-

Chemicals: 1,2,3,4-Tetrahydroquinoline (1.0 eq.), Chloroacetyl chloride (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-water bath, condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard laboratory glassware.

Synthetic Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.

-

Charging Reactants: To the flask, add 1,2,3,4-tetrahydroquinoline (1.0 eq.) and anhydrous dichloromethane. Stir until the starting material is fully dissolved. Add triethylamine (1.2 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Aqueous Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ether/hexane).

Product Characterization and Validation

The identity and purity of the synthesized this compound (C₁₁H₁₂ClNO, M.W. 209.67 g/mol ) should be confirmed using standard analytical techniques.[5]

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons (approx. 7.0-7.5 ppm), the methylene protons of the tetrahydroquinoline ring (triplets and multiplets, approx. 2.0-4.0 ppm), and a characteristic singlet for the chloromethyl (CH₂Cl) protons (approx. 4.1-4.5 ppm).[14] |

| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon (approx. 165-170 ppm), aromatic carbons, the chloromethyl carbon (approx. 40-45 ppm), and the aliphatic carbons of the tetrahydroquinoline ring.[15] |

| Mass Spec. (ESI-MS) | Expected molecular ion peak [M+H]⁺ at m/z 210.06, showing the characteristic isotopic pattern for a chlorine-containing compound.[10] |

| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹. |

Conclusion

The N-acylation of 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride is a direct and efficient method for synthesizing this compound. The key to a successful and safe synthesis lies in the careful control of the reaction temperature due to its exothermic nature and the stringent handling of the highly corrosive and toxic chloroacetyl chloride. The use of a non-nucleophilic base like triethylamine is essential for neutralizing the HCl byproduct and ensuring high conversion. The protocol described herein, when executed with precision and appropriate safety measures, provides a reliable pathway to this important synthetic intermediate.

References

-

National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

PrepChem. (n.d.). Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

- BASF. (2022). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Chemical Emergency Medical Guidelines.

-

MDPI. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]

-

Bunce, R. A., & Nammalwar, B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6459–6499. [Link]

-

Ges-r.com. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 2-chloro-1H-indol-1-yl- - Optional[13C NMR]. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Chloro-1-(2, 2, 4-trimethyl-3, 4-dihydro-2H-quinolin-1-yl)-ethanone, min 95%. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 38b, 469-475. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-CHLORO-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE | 28668-58-8 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone CAS#: 41910-57-0 [m.chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. WO2005118548A1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]

- 12. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. tsijournals.com [tsijournals.com]

- 15. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Synthesis of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone: Starting Materials and Core Methodology

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a key synthetic intermediate, valued for its role as a versatile building block in the development of novel pharmaceutical agents and other functional organic molecules. Its structure incorporates a reactive chloroacetyl group appended to a 1,2,3,4-tetrahydroquinoline scaffold. This combination allows for subsequent nucleophilic substitution reactions, making it a valuable precursor for introducing a wide array of functional groups and constructing more complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the selection of starting materials, a detailed experimental protocol, and the underlying chemical principles.

Primary Synthetic Pathway: N-Acylation of 1,2,3,4-Tetrahydroquinoline

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the tetrahydroquinoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Diagram of the Primary Synthetic Pathway

Caption: Synthetic route to the target molecule.

Selection of Starting Materials

The success of the synthesis hinges on the quality and purity of the starting materials.

| Starting Material | Key Considerations | Recommended Purity |

| 1,2,3,4-Tetrahydroquinoline | Commercially available. Should be free of residual aniline or quinoline, which can lead to side reactions. | ≥98% |

| Chloroacetyl Chloride | Highly reactive and moisture-sensitive. Should be handled under anhydrous conditions. Freshly distilled or a newly opened bottle is recommended. | ≥99% |

| Solvent | Should be inert to the reaction conditions, capable of dissolving the starting materials, and have a suitable boiling point for temperature control. Dichloromethane (DCM) or diethyl ether are common choices. | Anhydrous grade |

| Base | A non-nucleophilic organic base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Triethylamine (TEA) is a standard choice. | ≥99%, anhydrous |

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-acylation of secondary amines with acyl chlorides.

Materials:

-

1,2,3,4-Tetrahydroquinoline

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction and minimize the formation of side products.

-

Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess triethylamine and any unreacted starting amine.

-

Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash with brine to remove residual water-soluble components.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield pure this compound.

Diagram of the Experimental Workflow

Caption: General experimental workflow.

Scientific Rationale and Causality

-

Choice of Base: Triethylamine is a tertiary amine and therefore non-nucleophilic, preventing it from competing with the tetrahydroquinoline in reacting with the chloroacetyl chloride. Its primary role is to act as an acid scavenger.

-

Temperature Control: The reaction between an amine and an acyl chloride is highly exothermic. Performing the addition at 0 °C is a critical safety measure and ensures a controlled reaction rate, which is essential for achieving a high yield of the desired product.

-

Stoichiometry: A slight excess of the base and acylating agent is often used to ensure the complete consumption of the limiting starting material, which is typically the more valuable 1,2,3,4-tetrahydroquinoline.

-

Aqueous Work-up: The acidic wash removes the basic triethylamine and its hydrochloride salt. The basic wash neutralizes any remaining acidic species. This sequence ensures a clean separation and simplifies the subsequent purification steps.

Characterization of this compound

A thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline ring, as well as aliphatic protons of the tetrahydroquinoline and the chloroacetyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the chlorine atom, and the aromatic and aliphatic carbons of the tetrahydroquinoline moiety. |

| IR Spectroscopy | A strong absorption band characteristic of the amide carbonyl group (typically around 1650-1680 cm⁻¹), as well as C-H and C-Cl stretching frequencies. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂ClNO, MW: 209.67 g/mol ), along with characteristic fragmentation patterns. |

Alternative Synthetic Strategies

While N-acylation is the most direct route, other methods for the synthesis of substituted tetrahydroquinolines exist, which could be adapted to produce the target molecule or its analogs. These often involve the initial construction of the tetrahydroquinoline ring followed by functionalization.

| Synthetic Strategy | Description | Applicability |

| Reduction of Quinolines | Catalytic hydrogenation or reduction with other reagents can convert quinolines to tetrahydroquinolines. This could be followed by N-acylation. | Useful if a specific substituted quinoline is more readily available than the corresponding tetrahydroquinoline. |

| Povarov Reaction | A [4+2] cycloaddition reaction between an aniline, an aldehyde, and an alkene to form a tetrahydroquinoline. | A powerful method for creating diverse tetrahydroquinoline scaffolds, which can then be acylated. |

| Intramolecular Cyclization | Various intramolecular cyclization strategies of appropriately substituted anilines can lead to the formation of the tetrahydroquinoline ring system. | Offers a route to tetrahydroquinolines with specific substitution patterns that may not be accessible through other methods. |

Conclusion

The synthesis of this compound via the N-acylation of 1,2,3,4-tetrahydroquinoline is a robust and reliable method. Careful control of reaction conditions, particularly temperature, and the use of high-purity starting materials are paramount for achieving high yields and a pure product. The resulting compound serves as a valuable intermediate for further synthetic transformations, underscoring its importance in medicinal chemistry and drug discovery.

References

-